1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiophene dioxide ring, a phenyl group, and a thienylmethyl group
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(17-13-5-2-1-3-6-13)18(11-15-7-4-9-22-15)14-8-10-23(20,21)12-14/h1-7,9,14H,8,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMCTVJKVVFAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea typically involves the reaction of tetrahydrothiophene dioxide with phenyl isocyanate and thienylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The phenyl and thienylmethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(2-thienylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-(2-thienylmethyl)benzamide
- **N-(1,1-dioxidotetrahydro-3-thienyl)-N-
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3O4S2
- Molecular Weight : 355.43 g/mol
- CAS Number : 942676-67-7
The biological activity of this compound is primarily attributed to its structural components that interact with various biological targets. The presence of the thiophene ring and urea moiety suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways.
Biological Activity Overview
The compound has shown promise in several areas:
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, a study on related pyrazinyl–aryl urea derivatives demonstrated favorable proliferation inhibition against various cancer cell lines, including T24 (bladder cancer) and Hep G2 (liver cancer) cells. The compounds exhibited IC50 values indicating potent activity, with some derivatives showing selectivity towards normal human cell lines, suggesting a therapeutic window for further development .
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibitors targeting sEH have demonstrated efficacy in reducing hyperalgesia and inflammatory pain in murine models. These findings suggest that this compound may also possess anti-inflammatory properties through similar mechanisms .
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Rose et al. (2010) | 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Inhibitor of sEH | Potency increase by 1000-fold compared to morphine |
| Recent Pyrazinyl–Aryl Urea Study | Pyrazinyl–aryl derivatives | Anticancer (T24 cells) | IC50 < 10 μM |
| PMC8942210 | Various urea derivatives | Anti-inflammatory | Significant reduction in pain response |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
